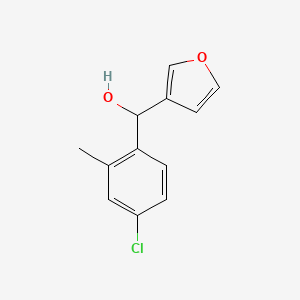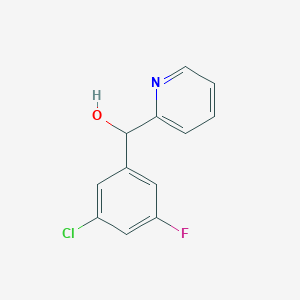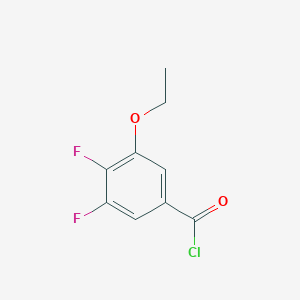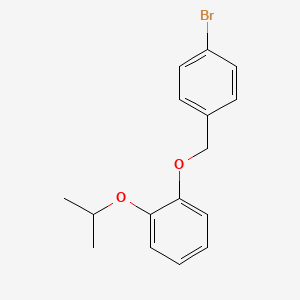
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a naphthyl group attached to a propene backbone. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-naphthylamine and allyl bromide.
Bromination: The first step involves the bromination of allyl bromide to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated intermediate is then coupled with 4-fluoro-1-naphthylamine under specific reaction conditions, such as the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate, and reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods for reduction.
Major Products
Substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Products include saturated alkanes and alcohols.
Scientific Research Applications
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential biological effects and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-chloro-1-naphthyl)-1-propene
- 2-Bromo-3-(4-methyl-1-naphthyl)-1-propene
- 2-Bromo-3-(4-ethyl-1-naphthyl)-1-propene
Uniqueness
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-fluoronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9(14)8-10-6-7-13(15)12-5-3-2-4-11(10)12/h2-7H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLAAGHRRPAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C2=CC=CC=C12)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)

![O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate](/img/structure/B7993972.png)
![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)


![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)

